3-[(Phenylthio)methyl]piperidine
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Overview
Description
3-[(Phenylsulfanyl)methyl]piperidine is an organic compound with the molecular formula C12H17NS. It belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications . This compound features a piperidine ring substituted with a phenylsulfanyl group, making it a valuable scaffold in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(phenylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with a phenylsulfanyl methylating agent. One common method includes the use of phenylsulfanyl methyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-[(phenylsulfanyl)methyl]piperidine may involve continuous flow synthesis techniques to enhance yield and purity. Catalytic hydrogenation and other advanced methodologies can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding piperidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Sulfoxides and sulfones: from oxidation.
Piperidine derivatives: from reduction.
Functionalized piperidines: from substitution reactions.
Scientific Research Applications
3-[(Phenylsulfanyl)methyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(phenylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The phenylsulfanyl group can modulate the compound’s binding affinity to various receptors and enzymes, influencing its pharmacological effects. The piperidine ring enhances the compound’s ability to cross biological membranes, making it effective in CNS applications .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle widely used in pharmaceuticals.
Phenylpiperidine: A derivative with a phenyl group attached to the piperidine ring.
Thiophenylpiperidine: Similar to 3-[(phenylsulfanyl)methyl]piperidine but with a thiophenyl group instead of phenylsulfanyl
Uniqueness
3-[(Phenylsulfanyl)methyl]piperidine is unique due to its phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for functionalization, making it a versatile scaffold in drug design .
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
3-(phenylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2 |
InChI Key |
HHPWABHMEOWNCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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